molecular formula C27H44O2 B14610290 Cholestane-2,3-dione CAS No. 57287-71-5

Cholestane-2,3-dione

Cat. No.: B14610290
CAS No.: 57287-71-5
M. Wt: 400.6 g/mol
InChI Key: BYSWDNBNMZHMHK-XVJCSQHKSA-N
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Description

Cholestane-2,3-dione is a steroidal diketone derived from cholestane, a saturated tetracyclic hydrocarbon backbone. It is synthesized via the oxidation of cholestan-3-one using selenium dioxide (SeO₂) in aqueous ethanol, yielding a 30% product . The compound exhibits tautomerism, existing in two interconvertible enolic forms: Form A (m.p. 144–145°C, [α]ᴅ +79.1°) and Form B (m.p. 168–169°C, [α]ᴅ +91.5°) . Its quinoxaline derivative (formed with o-phenylenediamine) has a melting point of 179–180°C, confirming the α-diketone structure . This compound serves as a precursor for deuterated analogs and is studied for its structural and biochemical properties.

Properties

CAS No.

57287-71-5

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-dione

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,26-,27+/m1/s1

InChI Key

BYSWDNBNMZHMHK-XVJCSQHKSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(=O)C(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C(=O)C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane-2,3-dione can be synthesized from cholestan-3-one through the action of selenium dioxide. The reaction involves the oxidation of cholestan-3-one to form this compound . The reaction conditions typically include the use of selenium dioxide as the oxidizing agent in an appropriate solvent, such as dioxane, under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cholestane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cholestanediols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized cholestane derivatives.

    Reduction: Cholestanediols.

    Substitution: Substituted cholestane derivatives with various functional groups.

Scientific Research Applications

Cholestane-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of cholestane-2,3-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo enzymatic transformations, contributing to its biological activity .

Comparison with Similar Compounds

Structural Isomers and Deuterated Analogs

Cholestane-2,3-dione differs from other cholestane-derived diketones in ketone positioning and isotopic labeling:

Compound Molecular Formula Molecular Weight Key Features Reference
This compound C₂₇H₄₂O₂ 400.63* Tautomeric forms (A/B); [α]ᴅ +79.1° to +91.5°; quinoxaline derivative m.p. 179–180°C
Cholestane-3,6-dione C₂₇H₄₂O₂ 400.63 Two non-adjacent ketones; higher lipophilicity; used in biocidal studies
Cholestane-2,2,3,3,4,4-d6 C₂₇H₄₂D₆O₂ 378.70 Deuterated at C2, C3, C4; 95 atom% D; priced at JPY74,800/50mg
Cholestane-3,3-d2 C₂₇H₄₄D₂O₂ 374.68 Deuterated at C3; 98 atom% D; priced at JPY92,400/50mg

*Calculated based on standard atomic weights.

Key Observations :

  • Positional Effects : The adjacent ketones in this compound enable tautomerism, absent in Cholestane-3,6-dione. This structural feature enhances reactivity in oxidation and condensation reactions .
  • Deuterated Analogs : Deuterated derivatives (e.g., Cholestane-2,2,3,3,4,4-d6) are critical for isotopic tracing but are costlier due to synthesis complexity .

Key Observations :

  • Receptor Selectivity : Unlike indolin-2,3-dione, this compound’s steroidal framework may limit σ-receptor interactions but could enhance membrane permeability .
  • Lipophilicity : Piperazine-2,3-dione derivatives exhibit higher ClogP values than piperazine, whereas this compound’s ClogP is estimated at ~8.5 (predicted via ChemDraw), favoring lipid bilayer penetration .
Physicochemical Properties
Property This compound Cholestane-3,6-dione Indolin-2,3-dione Piperazine-2,3-dione
Melting Point (°C) 144–145 (A), 168–169 (B) 47, 72, 75* 200–210 120–150 (varies)
Hydrogen Bond Acceptors 2 2 4 2
LogP (ClogP) ~8.5 ~8.2 1.2 1.5–2.5

Key Observations :

  • Thermal Stability: this compound’s tautomerism lowers its melting point relative to non-tautomeric isomers like Cholestane-3,6-dione .
  • Hydrogen Bonding : Indolin-2,3-dione’s four acceptors enhance solubility but reduce membrane permeability compared to steroidal diones .

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